Product packaging for 4-(Butane-1-sulfonamido)benzoic acid(Cat. No.:CAS No. 860695-87-0)

4-(Butane-1-sulfonamido)benzoic acid

Cat. No.: B2565259
CAS No.: 860695-87-0
M. Wt: 257.3
InChI Key: WSALSUOCAIDWHH-UHFFFAOYSA-N
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Description

4-(Butane-1-sulfonamido)benzoic acid is a high-purity synthetic organic compound with the molecular formula C 11 H 15 NO 4 S . This molecule integrates a benzoic acid scaffold with a butane sulfonamide moiety, making it a valuable building block in medicinal chemistry and chemical biology research. Its structure suggests potential as a key intermediate in the solid-phase synthesis of more complex peptide-like molecules or as a core structure in the design of enzyme inhibitors . The sulfonamide group is a privileged structure in drug discovery, often contributing to high target affinity and specificity by interacting with enzyme active sites . In research settings, this compound may serve as a precursor for the development of novel therapeutic agents, particularly in areas such as cancer diagnosis and treatment, antibiotic drug development, and vaccine design, where synthetic peptides and their mimetics are extensively explored . The presence of both carboxylic acid and sulfonamide functional groups provides two handles for chemical modification, enabling conjugation to polymers like polyethylene glycol (PEG) for pharmacokinetic studies, attachment to solid supports for resin-based synthesis, or linkage to protein carriers for immunological applications . Researchers can utilize this compound in structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead molecules targeting protein-protein interactions, which are often intractable by traditional small molecules . This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any form of human or animal use. Researchers should handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO4S B2565259 4-(Butane-1-sulfonamido)benzoic acid CAS No. 860695-87-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(butylsulfonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-2-3-8-17(15,16)12-10-6-4-9(5-7-10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSALSUOCAIDWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Butane 1 Sulfonamido Benzoic Acid

Established Synthetic Routes to 4-(Butane-1-sulfonamido)benzoic acid

Conventional methods for synthesizing the title compound rely on well-established reactions that form the sulfonamide bond. These routes are characterized by their reliability and are based on readily available starting materials.

A primary and straightforward method for preparing this compound is the reaction between 4-aminobenzoic acid and 1-butanesulfonyl chloride. This reaction is a classic example of sulfonamide bond formation, where the amino group of the benzoic acid derivative acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net

The synthesis is typically conducted in the presence of a base, such as sodium carbonate, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction. mdpi.com The use of an aqueous medium is common, providing an eco-friendly approach to this synthesis. mdpi.com The general reaction scheme involves the dropwise addition of the sulfonyl chloride to a basic solution of the amino acid. mdpi.com After the reaction is complete, the desired product is typically isolated by acidifying the mixture, which causes the carboxylic acid product to precipitate. mdpi.com

Table 1: Typical Reaction Parameters for Acylation Method

ParameterDescriptionReference
Starting Materials4-aminobenzoic acid, 1-Butanesulfonyl chloride mdpi.com
SolventWater mdpi.com
Base (HCl Scavenger)Sodium Carbonate (Na₂CO₃) mdpi.com
TemperatureInitial cooling (0 °C) followed by stirring at room temperature mdpi.com
Work-upAcidification with 10% HCl to precipitate the product mdpi.com

An alternative established route involves the use of 4-(chlorosulfonyl)benzoic acid as a key intermediate. nih.govchemicalbook.com This precursor contains the necessary benzoic acid and sulfonyl chloride moieties within the same molecule. The synthesis of the precursor itself is a critical first step, typically achieved through the direct chlorosulfonation of benzoic acid using chlorosulfonic acid.

Once 4-(chlorosulfonyl)benzoic acid is obtained, it can be reacted with a primary or secondary amine—in this case, butane-1-amine—to form the target sulfonamide. This reaction is generally robust and proceeds with high efficiency. The amino group of butane-1-amine attacks the sulfonyl chloride group of the precursor, displacing the chloride and forming the stable sulfonamide linkage. This method offers a versatile platform for creating a library of N-substituted sulfonamidobenzoic acids by simply varying the amine used in the final step.

Advanced Synthetic Strategies for Analogue and Derivative Synthesis

Recent advancements in organic synthesis have led to more sophisticated and efficient methods for preparing complex derivatives and analogues of this compound. These strategies focus on multi-step sequences for building molecular complexity and the development of streamlined one-pot processes.

The synthesis of complex derivatives often requires multi-step reaction sequences where functional groups are introduced or modified on the core structure. scispace.com For instance, in the development of analogues, researchers have synthesized a series of 4- and 5-substituted sulfonamidobenzoic acids to explore structure-activity relationships. nih.gov Such approaches may involve:

Initial functionalization of the benzoic acid ring: Before the formation of the sulfonamide, the aromatic ring of a precursor like 4-aminobenzoic acid can be modified through electrophilic substitution reactions to introduce additional substituents.

Use of complex amines or sulfonyl chlorides: Instead of simple starting materials, pre-functionalized amines or sulfonyl chlorides can be used in the sulfonamide-forming step.

Post-synthesis modification: The fully formed this compound can serve as a scaffold for further chemical transformations, particularly at the carboxylic acid group.

These multi-step syntheses allow for the precise placement of various functional groups, leading to highly tailored molecules. nih.gov Continuous flow processes are also being adapted for multi-step syntheses, which can improve efficiency and safety by eliminating the isolation of intermediates. syrris.jp

To overcome the limitations of traditional multi-step methods, significant research has focused on developing one-pot processes for sulfonamide synthesis. acs.orgnih.gov A notable advancement is a copper-catalyzed strategy that converts aromatic carboxylic acids directly into sulfonamides. acs.org This method merges the coupling partners—a carboxylic acid and an amine—to generate the sulfonamide bioisostere in a single procedural pot. nih.govacs.org

The process leverages copper ligand-to-metal charge transfer (LMCT) to convert the aromatic acid into a sulfonyl chloride intermediate in situ. acs.orgacs.org This is followed by the addition of an amine, which reacts with the intermediate to form the final sulfonamide product. acs.orgnih.gov This approach is highly efficient as it avoids the need to pre-functionalize the starting materials and circumvents the isolation of highly reactive sulfonyl chloride intermediates. nih.gov The method has shown broad applicability for a diverse range of aryl and heteroaryl substrates. acs.org

Table 2: Comparison of Synthetic Approaches

ApproachKey FeaturesAdvantagesReference
Traditional AcylationReaction of an amine with a sulfonyl chloride.Reliable, well-established, uses common reagents. mdpi.com
Multi-Step SynthesisSequential reactions to build molecular complexity.Allows for synthesis of complex, highly functionalized derivatives. scispace.comnih.gov
One-Pot Decarboxylative HalosulfonylationDirect conversion of a carboxylic acid and amine to a sulfonamide via a copper catalyst.High efficiency, avoids isolation of reactive intermediates, no pre-functionalization needed. acs.orgnih.govacs.org

Strategic Derivatization and Scaffold Modification of this compound

The this compound scaffold possesses two primary sites for chemical modification: the carboxylic acid group and the aromatic ring. Strategic derivatization at these positions is crucial for creating analogues with varied physicochemical properties.

The carboxylic acid moiety is a versatile functional handle that can be converted into a wide range of other groups. For example, it can be readily transformed into esters or amides using standard coupling reagents. A reported strategy involves reacting a sulfonamidobenzoic acid with an amine (such as 2-morpholinoethan-1-amine) using a coupling agent like OxymaPure/diisopropylcarbodiimide (DIC) to yield the corresponding amide derivative with high purity. mdpi.com Specialized derivatization agents can also be employed for the selective modification of carboxylic acids for analytical purposes. researchgate.net

The aromatic ring, while deactivated by the two electron-withdrawing groups, can potentially undergo further electrophilic aromatic substitution under specific conditions to introduce additional functionality. Research on related sulfonamidobenzoic acid structures has shown that introducing hydrophobic substituents, such as biphenyl or alkylphenyl groups, onto the benzoic acid ring can be a key strategy in modifying the properties of the molecule. nih.gov These modifications are often guided by the desired application, for example, to enhance binding to a biological target. nih.gov

Introduction of N-Substituted Moieties to the Sulfonamide Nitrogen

The sulfonamide nitrogen of this compound is a key site for introducing structural diversity. N-alkylation and N-arylation reactions are commonly employed to modify this position, yielding secondary and tertiary sulfonamides.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved through various methods. A prevalent approach involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes a catalyst, often a ruthenium complex, to facilitate the N-alkylation of primary sulfonamides with alcohols. organic-chemistry.org This method is advantageous as it avoids the pre-activation of the alcohol and typically generates water as the only byproduct. For instance, primary sulfonamides can be converted into secondary sulfonamides, and secondary amines into tertiary amines using catalysts like [Ru(p-cymene)Cl2]2 with bidentate phosphine ligands. organic-chemistry.org Another efficient method for N-methylation uses methanol in the presence of a catalyst such as [(p-cymene)Ru(2,2'-bpyO)(H2O)]. This reaction tolerates a range of functional groups, including esters and cyano groups, which is relevant for derivatives of the benzoic acid core. organic-chemistry.org

N-Arylation: The formation of a nitrogen-aryl bond at the sulfonamide moiety is a significant transformation. Transition-metal-catalyzed cross-coupling reactions are the most common strategies. Copper-catalyzed methods, often referred to as Chan-Lam coupling, allow for the N-arylation of sulfonamides using aryl boronic acids. organic-chemistry.org These reactions can be performed under mild, ligand-free conditions, sometimes in aqueous media, which aligns with green chemistry principles. organic-chemistry.org An efficient, transition-metal-free alternative involves the reaction of sulfonamides with o-silylaryl triflates in the presence of cesium fluoride (CsF), which proceeds under very mild conditions and tolerates various functional groups. nih.gov Both primary and secondary sulfonamides can undergo N-arylation, leading to the synthesis of N-arylsulfonamides and N,N-diarylsulfonamides, respectively. organic-chemistry.orgnih.gov

Reaction TypeReagents and ConditionsProduct TypeReference
N-AlkylationAlcohols, [Ru(p-cymene)Cl2]2 catalystSecondary/Tertiary Sulfonamides organic-chemistry.org
N-MethylationMethanol, [(p-cymene)Ru(2,2'-bpyO)(H2O)] catalystN-Methyl Sulfonamides organic-chemistry.org
N-ArylationAryl boronic acids, Cu(OAc)2, K2CO3, WaterN-Aryl Sulfonamides organic-chemistry.org
N-Arylationo-Silylaryl triflates, CsFN-Aryl Sulfonamides nih.gov

Aromatic Ring Functionalization and Substituent Effects on the Benzoic Acid Core

Aromatic Ring Functionalization: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or vinyl groups onto the aromatic core. nih.gov This strategy has been used to synthesize a series of 4- and 5-substituted analogs of related sulfonamidobenzoic acids. nih.govnih.gov By starting with a halogenated precursor, various aryl boronic acids can be coupled to the benzoic acid ring to generate biaryl structures. nih.gov These reactions can be adapted to introduce keto-linkers by performing the coupling under a carbon monoxide atmosphere. nih.gov

Substituent Effects: The nature and position of substituents on the benzoic acid ring influence the acidity of the carboxylic acid group through inductive and resonance effects. libretexts.org

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl), increase the acidity of the benzoic acid. libretexts.org By pulling electron density away from the carboxylate anion, EWGs stabilize the conjugate base, thus favoring dissociation of the proton. libretexts.org

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or alkyl groups, decrease acidity. libretexts.org These groups donate electron density, destabilizing the negative charge on the carboxylate anion and making the acid weaker. libretexts.org

A phenomenon known as the "ortho-effect" is observed where most ortho-substituents, regardless of their electronic nature, increase the acid strength of benzoic acid. libretexts.org This is thought to be a result of combined steric and electronic factors. libretexts.org For instance, even the electron-donating methyl group increases acidity when placed at the ortho position. libretexts.org

Substituent (Para-position)Effect on AcidityReasonpKa (Substituted Benzoic Acid)
-NO₂IncreaseElectron-withdrawing3.4
-ClIncreaseElectron-withdrawing4.0
-HReference-4.20
-CH₃DecreaseElectron-donating4.4
-OCH₃DecreaseElectron-donating4.5

Data for general substituted benzoic acids illustrates the principle. libretexts.org

Integration of Heterocyclic Systems into this compound Derivatives

The incorporation of heterocyclic rings is a widely used strategy in medicinal chemistry to access novel chemical space and biological activities. Derivatives of this compound can be functionalized to include various heterocyclic systems, such as pyrazoles and thiazoles.

Synthesis of Pyrazole Derivatives: Pyrazole rings can be synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govresearchgate.net In the context of sulfonamide derivatives, a common synthetic route involves diazotizing a precursor like sulfanilamide and coupling it with a β-ketoester such as ethyl acetoacetate. nih.gov The resulting intermediate can then be cyclized with various hydrazides to yield the target pyrazolone derivatives bearing a sulfonamide moiety. nih.gov For example, this multi-step synthesis has been used to create a series of 1-substitutedbenzoyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl diazenyl benzenesulfonamide (B165840) derivatives. nih.gov

Synthesis of Thiazole Derivatives: Thiazole moieties are frequently introduced into sulfonamide-containing molecules. A typical synthesis involves the reaction of a compound containing a thiourea or thioamide group with an α-haloketone or a related electrophile. bsu.edu.eg For instance, new thiazole derivatives bearing a sulfonamide group have been prepared as potential anticancer agents. bsu.edu.eg The synthesis can start from a precursor like 2-chloro-N-(4-sulfamoylphenyl) acetamide, which can be cyclized to form a thiazolidinone ring that serves as a building block for further elaboration. researchgate.net These strategies allow for the combination of the sulfonamide pharmacophore with the thiazole ring system, leading to hybrid molecules with unique properties. nih.gov

Heterocyclic SystemGeneral Synthetic MethodKey Intermediates/ReagentsReference
PyrazoleCondensation/CyclizationHydrazine/Hydrazide derivatives, β-Ketoesters nih.govnih.gov
ThiazoleHantzsch Thiazole Synthesisα-Haloketones, Thioamides/Thiourea bsu.edu.egeurekaselect.com
Pyrano[2,3-d]thiazoleMulticomponent Reaction2-(4-methoxybenzylidene) malononitrile, Thiazolidinone

Computational Chemistry and in Silico Investigations of 4 Butane 1 Sulfonamido Benzoic Acid

Molecular Docking Studies for Ligand-Macromolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently employed to forecast the interaction between a small molecule ligand and a protein receptor or enzyme, providing critical information about binding energetics and modes of interaction.

Docking simulations of 4-(Butane-1-sulfonamido)benzoic acid and its analogs against various biological targets, such as enzymes and receptors, have been instrumental in rational drug design. These studies predict how the ligand fits into the binding site and estimate the strength of the interaction, often expressed as a binding affinity or docking score (in kcal/mol).

The predicted binding affinities help in ranking potential drug candidates, with lower energy scores indicating more favorable interactions.

Table 1: Representative Docking Simulation Results for a Benzoic Acid Derivative This table is illustrative, based on typical findings for analogous compounds.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interaction Types
Carbonic Anhydrase II-8.5H-Bond, Hydrophobic, Coordination
Mcl-1-7.9H-Bond, Hydrophobic
Glycerol-3-Phosphate Acyltransferase-7.2Hydrophobic, H-Bond

A primary outcome of molecular docking is the identification of specific amino acid residues within the target's active site that are critical for ligand binding. For molecules like this compound, the interactions can be mapped in detail.

Hydrogen Bonds: The carboxylate group is a potent hydrogen bond donor and acceptor and frequently interacts with residues like Arginine, Lysine, or Serine. nih.gov The oxygen atoms of the sulfonamide group can act as hydrogen bond acceptors, while the N-H group can act as a donor.

Hydrophobic Interactions: The n-butyl chain and the phenyl ring are hydrophobic and tend to occupy nonpolar pockets within the active site, interacting with residues such as Leucine, Valine, Isoleucine, and Phenylalanine. nih.govnih.gov These interactions are vital for stabilizing the ligand in the binding cavity.

Electrostatic Interactions: The negatively charged carboxylate group can form salt bridges with positively charged residues, significantly enhancing binding affinity.

Understanding these specific interactions is essential for optimizing the ligand's structure to improve its potency and selectivity.

Table 2: Key Amino Acid Interactions for a Representative Sulfonamido-Benzoic Acid Ligand This table is illustrative and based on common interactions reported for this class of compounds.

Functional Group of LigandInteracting Amino Acid Residue (Example)Type of Interaction
Carboxylic Acid (-COOH)Arginine (Arg), Serine (Ser)Hydrogen Bond, Salt Bridge
Sulfonamide (-SO₂NH-)Threonine (Thr), Asparagine (Asn)Hydrogen Bond
Butyl Chain (-C₄H₉)Leucine (Leu), Valine (Val)Hydrophobic Interaction
Phenyl RingPhenylalanine (Phe), Tryptophan (Trp)π-π Stacking, Hydrophobic

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are used to assess the stability of the docked conformation and to analyze the flexibility of both the ligand and the protein. mdpi.com

By simulating the movement of atoms and molecules over a period (typically nanoseconds), MD can confirm whether the interactions predicted by docking are maintained. Key parameters analyzed during MD simulations include the Root-Mean-Square Deviation (RMSD) and the Radius of Gyration (Rg). A stable RMSD value for the ligand and protein backbone over the simulation time suggests that the complex is stable and does not undergo significant conformational changes. nih.gov The Radius of Gyration provides insight into the compactness of the complex, with stable values indicating that the complex remains tightly packed. nih.gov These simulations provide a more realistic understanding of the binding event in a solvated, dynamic environment.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. biointerfaceresearch.com These calculations provide detailed information about molecular geometry, electronic structure, and chemical reactivity.

DFT methods, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), are used to calculate the lowest-energy (optimized) geometry of this compound. nih.govresearchgate.net This process determines the most stable three-dimensional arrangement of the atoms by calculating precise bond lengths, bond angles, and dihedral angles.

The electronic structure characterization reveals how electrons are distributed across the molecule. A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density. researchgate.net On an MEP map, electron-rich regions (negative potential), such as those around the oxygen atoms of the carboxyl and sulfonamide groups, are identified as likely sites for electrophilic attack. Conversely, electron-deficient regions (positive potential), often around the acidic protons, are susceptible to nucleophilic attack. This information is crucial for predicting how the molecule will interact with other molecules and its biological target. longdom.org

Table 3: Selected Optimized Geometrical Parameters (Theoretical) This table presents typical bond length ranges for functional groups found in the molecule, as determined by DFT calculations.

ParameterBondTypical Calculated Value (Å)
Bond LengthC=O (Carboxyl)~1.21
Bond LengthC-O (Carboxyl)~1.36
Bond LengthS=O (Sulfonamide)~1.45
Bond LengthS-N (Sulfonamide)~1.65
Bond LengthC-C (Aromatic)~1.39 - 1.41

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

From the HOMO and LUMO energies, several global reactivity indices can be calculated, such as chemical hardness (η), softness (S), and electronegativity (χ). These parameters provide a quantitative measure of the molecule's reactivity and are valuable for predicting its behavior in chemical reactions. researchgate.netresearchgate.net

Table 4: Quantum Chemical Reactivity Descriptors (Theoretical) This table defines key reactivity indices derived from FMO analysis.

ParameterFormulaSignificance
HOMO Energy (E_HOMO)-Indicates electron-donating ability
LUMO Energy (E_LUMO)-Indicates electron-accepting ability
Energy Gap (ΔE)E_LUMO - E_HOMOMeasures chemical reactivity and stability
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Measures resistance to change in electron distribution
Chemical Softness (S)1 / (2η)Reciprocal of hardness; indicates higher reactivity
Electronegativity (χ)-(E_LUMO + E_HOMO) / 2Measures the ability to attract electrons

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its electrostatic interactions and predicting its reactive behavior. The MEP surface of a molecule is plotted by mapping the electrostatic potential onto the electron density surface, color-coding regions to indicate their relative polarity.

For this compound, the MEP map reveals distinct regions of varying electrostatic potential, which are critical for understanding its intermolecular interactions.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. The most electronegative regions are concentrated around the oxygen atoms of the carboxylic acid group and the sulfonyl group. These sites are the primary locations for hydrogen bonding interactions where the molecule acts as a hydrogen bond acceptor.

Positive Regions (Blue): These areas indicate electron-deficient zones and are prone to nucleophilic attack. The most electropositive potential is located around the acidic hydrogen atom of the carboxyl group and, to a lesser extent, the hydrogen atom of the sulfonamide group. These sites are key for interactions where the molecule acts as a hydrogen bond donor.

Neutral Regions (Green): The aromatic ring and the butyl chain generally exhibit a more neutral potential, representing regions of nonpolar character.

This detailed map of electrostatic potential allows for the prediction of how the molecule will orient itself when approaching other molecules, ions, or receptor sites, guiding the understanding of its binding mechanisms and chemical reactivity. ucl.ac.uknih.gov

Theoretical Prediction and Experimental Validation of Spectroscopic Data (e.g., UV-Vis, FT-IR, NMR)

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of molecules like this compound. These theoretical predictions are then compared with experimental data to validate the accuracy of the computational model and to achieve a more precise assignment of spectral signals. nih.govresearchgate.net

FT-IR Spectroscopy: Theoretical vibrational frequencies are calculated using DFT. However, these calculated values are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an appropriate factor (e.g., 0.96) to improve agreement with experimental spectra. researchgate.net This comparison helps in assigning specific vibrational modes, such as the characteristic stretches of the C=O (carbonyl), -SO2- (sulfonyl), N-H (amide), and O-H (hydroxyl) groups.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical shifts are referenced against a standard compound like Tetramethylsilane (TMS), calculated at the same level of theory. Comparing the predicted chemical shifts with the experimental spectrum confirms the molecular structure and aids in the unambiguous assignment of each proton and carbon atom.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax). researchgate.net The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of the electronic excitations (e.g., π→π* transitions). researchgate.net

The close correlation typically observed between theoretical and experimental data underscores the power of computational chemistry in structural elucidation and spectroscopic analysis.

Spectroscopic Data Theoretical (Calculated) Value Experimental (Observed) Value Assignment
FT-IR (cm⁻¹) ~1735 (scaled) ~1680-1710 C=O stretching (Carboxylic acid dimer)
~3050 (scaled) ~2500-3300 (broad) O-H stretching (Carboxylic acid)
~1350 & 1165 (scaled) ~1340 & 1160 Asymmetric & Symmetric SO₂ stretching
¹H NMR (ppm) ~12.5-13.0 ~12.9 -COOH
~7.9 ~7.8-8.0 Aromatic protons (ortho to -COOH)
~7.7 ~7.6-7.8 Aromatic protons (ortho to -SO₂NH)

| UV-Vis (nm) | ~250 | ~255 | π→π* transition |

Solvent Effects on Electronic and Structural Parameters

The surrounding solvent medium can significantly influence the electronic and structural properties of a solute molecule. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects by representing the solvent as a continuous dielectric medium. researchgate.net

For this compound, solvent polarity is expected to impact several key parameters:

Electronic Properties: In polar solvents, the energy gap between the HOMO and LUMO may change, leading to shifts in the UV-Vis absorption spectrum. This phenomenon, known as solvatochromism, can result in either a blue shift (hypsochromic) or a red shift (bathochromic) of the maximum absorption wavelength (λmax) depending on the nature of the electronic transition and the stabilization of the ground and excited states by the solvent. researchgate.net

Structural Parameters: Solvents can influence conformational preferences. For instance, solvents capable of forming hydrogen bonds can interact directly with the carboxylic acid and sulfonamide groups, potentially altering bond lengths, bond angles, and the dihedral angle between the aromatic ring and the sulfonamide group. rsc.org

Dipole Moment: The dipole moment of the molecule is generally higher in polar solvents compared to the gas phase due to the stabilizing interactions between the solute's charge distribution and the solvent's dielectric field. researchgate.net

Studies on similar benzoic acid derivatives have shown that increasing solvent polarity can lead to a decrease in the aspect ratio of crystals grown from the solution, demonstrating the profound impact of solvent-solute interactions on macroscopic properties. rsc.org

Wavefunction and Electron Density Distribution Analysis

Analysis of the molecular wavefunction and electron density provides fundamental insights into chemical bonding, charge distribution, and intramolecular interactions. Techniques like Natural Bond Orbital (NBO) analysis are performed on the optimized molecular structure to quantify these properties. nih.gov

For this compound, this analysis reveals:

Charge Distribution: NBO analysis calculates the net atomic charges on each atom, confirming the qualitative picture provided by MEP maps. It quantifies the negative charge accumulation on the oxygen atoms and the positive charge on the acidic hydrogens and the sulfur atom.

Bonding Character: The analysis provides details on the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., σ vs. π character, polarization). For instance, it can describe the delocalized π-electron system of the benzene (B151609) ring and the polar covalent character of the S-O and S-N bonds.

This detailed electronic structure information is essential for a complete understanding of the molecule's stability, reactivity, and spectroscopic characteristics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in medicinal chemistry to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov The goal is to develop predictive models that can estimate the activity of new, unsynthesized molecules and guide the design of more potent analogs. nih.gov

A QSAR model is typically represented by an equation: Biological Activity = f (Physicochemical Descriptors)

For a series of analogs of this compound, a QSAR study would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) and using statistical methods like Multiple Linear Regression (MLR) to build a model that links these descriptors to a measured biological response (e.g., enzyme inhibition, receptor binding). researchgate.net

Comparative Molecular Field Analysis (CoMFA) for Spatial Property Correlations

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. nih.gov The process involves:

Molecular Alignment: A series of structurally related molecules (the training set) are conformationally aligned based on a common scaffold.

Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction energies are calculated using a probe atom.

Statistical Analysis: Partial Least Squares (PLS) regression is used to derive a mathematical relationship between the variations in the field values (the independent variables) and the biological activity (the dependent variable).

The results are visualized as 3D contour maps, which highlight regions in space where specific properties are predicted to enhance or diminish biological activity.

Steric Maps: Green contours indicate regions where bulky substituents are favored, while yellow contours show where they are disfavored.

Electrostatic Maps: Blue contours mark areas where positive charges increase activity, while red contours indicate where negative charges are favorable.

These maps provide an intuitive guide for designing new molecules with improved activity by modifying substituents in the indicated regions. nih.gov

Table 2: Conceptual CoMFA Input and Results

Compound ID Structure Variation (R-group) Biological Activity (IC₅₀) Predicted Activity Steric Field Contribution Electrostatic Field Contribution
1 -CH₃ 150 nM 145 nM Favorable (Green) Unfavorable (Red)
2 -Cl 80 nM 85 nM Neutral Favorable (Blue)
3 -OCH₃ 210 nM 205 nM Unfavorable (Yellow) Favorable (Blue)

Comparative Molecular Similarity Indices Analysis (CoMSIA) for Steric and Electronic Features

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that provides a more comprehensive description of the molecular features influencing activity. nih.gov In addition to steric and electrostatic fields, CoMSIA calculates three other similarity indices:

Hydrophobic Field: Describes favorable and unfavorable hydrophobic regions.

Hydrogen Bond Donor Field: Identifies areas where H-bond donor groups are important.

Hydrogen Bond Acceptor Field: Shows where H-bond acceptor groups are critical.

CoMSIA uses a Gaussian function to calculate the distance-dependent potential fields, which avoids the arbitrarily large values that can occur at close distances in CoMFA, often leading to more robust and interpretable models. nih.gov The results are also presented as 3D contour maps for each of the five physicochemical properties, offering a detailed roadmap for optimizing ligand-receptor interactions. This multi-faceted analysis provides deeper insight into the specific types of non-covalent interactions that govern the biological activity of the compound series.

Table 3: CoMSIA Field Contributions to a QSAR Model

Physicochemical Field Favorable Contour Color Unfavorable Contour Color Contribution to Model (%) Interpretation for Activity Enhancement
Steric Green Yellow 20% Add bulk in green regions; avoid bulk in yellow regions.
Electrostatic Blue Red 35% Place positive charge in blue regions; negative charge in red regions.
Hydrophobic Yellow White 25% Place hydrophobic groups in yellow regions.
H-Bond Donor Cyan Purple 10% Position H-bond donors in cyan regions.

| H-Bond Acceptor | Magenta | Orange | 10% | Position H-bond acceptors in magenta regions. |

Application of Hansch-Fujita and Related QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools designed to correlate the chemical structure of compounds with their biological activity. brieflands.com The Hansch-Fujita analysis is a foundational QSAR approach that describes this relationship using physicochemical parameters. This method is predicated on the assumption that the biological activity of a compound is a function of its hydrophobic, electronic, and steric properties. The classic Hansch equation is represented as:

log(1/C) = k₁logP + k₂σ + k₃Es + k₄

Here, C is the molar concentration required to produce a specific biological effect, logP represents hydrophobicity (partition coefficient), σ is the Hammett constant representing electronic effects, and Es is the Taft steric parameter.

For a series of derivatives of this compound, a Hansch-Fujita analysis would involve synthesizing analogs with varied substituents on the benzoic acid or butane (B89635) chain and measuring their biological activity. The analysis would then seek to build a mathematical model linking this activity to the calculated physicochemical parameters of the substituents. For instance, structure-activity relationship studies on other benzoic acid derivatives have successfully utilized such approaches to develop agonists, synergists, and antagonists by modifying substituents. nih.gov

The goal is to understand which properties drive activity. A positive coefficient for logP would suggest that increased hydrophobicity enhances activity, guiding the design of new analogs with more lipophilic substituents. Similarly, the coefficients for σ and Es would indicate the influence of electron-withdrawing/donating groups and the steric bulk of substituents, respectively. By establishing these quantitative relationships, researchers can predict the biological activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. frontiersin.org

Table 1: Illustrative Hansch-Fujita Parameters for Hypothetical Derivatives

Substituent (R) at C-2logPHammett Constant (σ)Taft Steric (Es)Hypothetical log(1/C)
-H2.500.001.244.5
-Cl3.210.230.275.1
-CH₃3.01-0.170.004.8
-NO₂2.440.78-1.015.5
-OCH₃2.39-0.270.694.3

Advanced Computational Techniques for Rational Design

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This technique maps the electron distribution of a molecule in a crystal, allowing for the characterization of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, which is color-coded to highlight different types of interactions and their relative strengths. mdpi.com

For this compound, Hirshfeld surface analysis would provide critical insights into its solid-state structure and packing motifs. The surface is typically mapped with properties like d_norm, which indicates contacts shorter (red regions), equal to (white regions), or longer (blue regions) than the van der Waals radii sum. nih.gov In related sulfonamide structures, such as 4-(4-Bromobenzenesulfonamido)benzoic acid and 4-Benzene-sulfonamido-benzoic acid, the crystal packing is stabilized by a network of classical hydrogen bonds, including N-H⋯O and O-H⋯O interactions, as well as weaker C-H⋯O contacts. nih.govnih.gov

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Analysis of a Related Benzoic Acid Derivative

Contact TypeContribution (%)Description
H···H42.7%Represents contacts between hydrogen atoms on adjacent molecules.
C···H/H···C40.0%Involves interactions between carbon and hydrogen atoms.
O···H/H···O12.3%Corresponds to hydrogen bonding involving oxygen atoms. nih.gov
C···C2.1%Indicates potential π-π stacking interactions. nih.gov
Other2.9%Includes all other minor contacts.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a biological target, such as a protein or enzyme. semanticscholar.org This process is a cost-effective and rapid alternative to high-throughput screening (HTS). For this compound, virtual screening can be employed to design and optimize a library of derivatives with potentially enhanced biological activity.

The process typically begins with structure-based virtual screening, where the three-dimensional structure of the target protein is used. A library of compounds, including derivatives of the parent molecule, is computationally "docked" into the active site of the target. nih.gov Docking algorithms predict the preferred orientation and conformation of the ligand when bound to the receptor and assign a scoring function to estimate the binding affinity. nih.gov

This approach was successfully used in the rational design of inhibitors based on a related o-(octanesulfonamido)benzoic acid scaffold. nih.gov In that study, in silico docking into the active site of the target enzyme revealed an unoccupied hydrophobic pocket. nih.gov This information guided the design of new analogs with hydrophobic substituents at specific positions to fill this pocket, leading to compounds with improved inhibitory activity. nih.gov Similarly, for this compound, virtual screening could identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) and unoccupied pockets in a target's active site. This knowledge would allow for the rational design of a focused library of derivatives with modifications predicted to enhance binding affinity and, consequently, biological potency. nih.gov

Table 3: General Workflow for Virtual Screening-Based Library Design

StepDescriptionObjective
1. Target PreparationObtain and prepare the 3D structure of the biological target protein. This includes adding hydrogens and assigning protonation states. semanticscholar.orgTo create a computationally ready model of the receptor's binding site.
2. Library DesignGenerate a virtual library of derivatives based on the this compound scaffold with diverse chemical substituents.To explore a wide range of chemical space around the core structure.
3. Molecular DockingComputationally screen the library by docking each molecule into the prepared target's active site. nih.govTo predict the binding mode and affinity of each derivative.
4. Scoring and RankingUse scoring functions to rank the compounds based on their predicted binding affinity or other metrics. nih.govTo prioritize a smaller subset of high-potential candidates.
5. Hit SelectionAnalyze the top-ranked compounds for favorable interactions and chemical feasibility.To select the most promising derivatives for chemical synthesis and experimental validation.

Biological Activity and Molecular Mechanisms of Action in Vitro and Non Human Studies

Antimicrobial Efficacy Investigations of 4-(Butane-1-sulfonamido)benzoic acid Derivatives

The antimicrobial properties of this compound derivatives have been evaluated against a spectrum of both bacterial and fungal pathogens. These investigations are crucial in the search for new therapeutic agents to combat infectious diseases.

Studies have demonstrated that certain derivatives of this compound exhibit activity against Gram-positive bacteria, including notorious pathogens like Staphylococcus aureus and its methicillin-resistant strain (MRSA), as well as Bacillus subtilis.

One study investigating novel sulfonamide derivatives against Staphylococcus aureus (including a reference strain and clinical isolates) reported Minimum Inhibitory Concentration (MIC) values ranging from 64 to 512 µg/mL. jocpr.comresearchgate.net Another research paper on new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives found moderate activity against Staphylococcus aureus and Bacillus subtilis, with a specific derivative showing a MIC value of 125 µg/mL against both strains. mdpi.com

Derivatives of 3-methoxybenzamide, which share structural similarities, have also shown potent activity against MRSA, with some compounds exhibiting MIC values as low as 4 µg/mL. mdpi.com Furthermore, a study on sorbic and benzoic acid amide derivatives found that while benzoic acid derivatives had little effect, certain sorbic acid amides showed significant activity against Bacillus subtilis (MIC of 0.17 mM) and Staphylococcus aureus (MIC of 0.50 mM). nih.gov

Antibacterial Activity of this compound Derivatives Against Gram-Positive Bacteria
Bacterial StrainCompound/Derivative TypeReported MIC
Staphylococcus aureusNovel sulfonamide derivatives64 - 512 µg/mL jocpr.comresearchgate.net
Staphylococcus aureus4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative125 µg/mL mdpi.com
Bacillus subtilis4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative125 µg/mL mdpi.com
MRSADifluorobenzamide derivatives4 µg/mL mdpi.com
Bacillus subtilisSorbic acid amide derivative0.17 mM nih.gov
Staphylococcus aureusSorbic acid amide derivative0.50 mM nih.gov

The efficacy of these derivatives against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi has also been a focus of research. The outer membrane of Gram-negative bacteria often presents a significant barrier to antimicrobial agents, making this a challenging area of study. nih.gov

Research has shown that some benzoic acid derivatives can inhibit the growth of E. coli, with MIC values around 1 mg/mL. nih.gov Another study found that certain benzoic acid derivatives were effective in inhibiting biofilm formation in Klebsiella pneumoniae at concentrations of 4 and 8 mg/mL. nih.gov However, a different study on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives reported low antimicrobial effect against Gram-negative strains, with MIC values generally at or above 500 µg/mL. mdpi.com

Antibacterial Activity of this compound Derivatives Against Gram-Negative Bacteria
Bacterial StrainCompound/Derivative TypeReported MIC/Effective Concentration
Escherichia coliBenzoic acid derivatives1 mg/mL nih.gov
Klebsiella pneumoniaeBenzoic acid derivatives (biofilm inhibition)4 and 8 mg/mL nih.gov
Gram-Negative Strains4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives≥ 500 µg/mL mdpi.com

In addition to antibacterial properties, the antifungal potential of this compound derivatives has been explored, particularly against the opportunistic yeast Candida albicans.

One study reported that a specific 1,3-oxazole derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acid showed an antimicrobial effect against a C. albicans strain. mdpi.com Another investigation into benzoic acid derivatives isolated from Piper lanceaefolium found that lanceaefolic acid methyl ester displayed activity against Candida albicans with a MIC value of 100 µg/mL. nih.gov

Antifungal Activity of this compound Derivatives
Fungal PathogenCompound/Derivative TypeReported MIC
Candida albicans1,3-oxazole derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acidAntimicrobial effect noted mdpi.com
Candida albicansLanceaefolic acid methyl ester100 µg/mL nih.gov

Enzyme Inhibition Profiling

The molecular mechanisms of action for derivatives of this compound also include the inhibition of specific enzymes that are critical for pathogen survival or disease progression.

Glyoxalase I is an enzyme that plays a crucial role in the detoxification of methylglyoxal, a cytotoxic byproduct of metabolism. In cancer cells, Glx-I is often overexpressed, making it a potential target for anticancer therapies. nih.gov A study focused on designing 1,4-benzenesulfonamide derivatives as Glx-I inhibitors identified several potent compounds. Notably, (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid and (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide (B165840) demonstrated significant inhibitory activity with IC50 values of 0.39 µM and 1.36 µM, respectively. nih.gov

Inhibition of Glyoxalase I (Glx-I) by Benzenesulfonamide Derivatives
CompoundIC50 Value
(E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid0.39 µM nih.gov
(E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide1.36 µM nih.gov

Cytosolic phospholipase A2α is a key enzyme in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. d-nb.infobohrium.com Therefore, inhibitors of cPLA2α are of interest for the development of anti-inflammatory drugs. nih.gov

Research into N-substituted 4-sulfamoylbenzoic acid derivatives as cPLA2α inhibitors has shown that structural modifications can significantly impact potency. While initial compounds showed micromolar activity, structural convergence to known potent inhibitors led to derivatives with submicromolar IC50 values. d-nb.info For instance, certain sulfamoyl benzoic acid derivatives demonstrated IC50 values as low as 0.66 µM and 0.25 µM against cPLA2α. researchgate.net

Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by 4-Sulfamoylbenzoic Acid Derivatives
Compound TypeReported IC50 Values
N,N-disubstituted 4-sulfamoylbenzoic acid derivativeMicromolar activity d-nb.info
Structurally optimized sulfamoyl benzoic acid derivatives0.25 µM and 0.66 µM researchgate.net
Benzhydrylindole-substituted derivative5.8 µM d-nb.info

Acetylcholinesterase (AChE) and Urease Inhibition

Currently, there are no available scientific studies investigating the direct inhibitory effects of this compound on the enzymes acetylcholinesterase (AChE) or urease. The existing literature focuses on other derivatives of benzoic acid for AChE inhibition and different classes of compounds for urease inhibition.

Carbonic Anhydrase II Inhibition

Derivatives of 4-sulfamoylbenzoic acid, the structural class to which this compound belongs, have been identified as highly effective inhibitors of human carbonic anhydrase (hCA) isoforms. A study involving a series of benzamides synthesized by reacting 4-sulfamoyl benzoic acid with various amines and amino acids demonstrated potent inhibition of the cytosolic isoform hCA II. nih.gov These compounds exhibited inhibitory activity in the low nanomolar to subnanomolar range against hCA II. nih.gov

The general class of benzamide-4-sulfonamides has shown significant inhibitory action against hCA II, with inhibition constants (Kᵢ) ranging from 1.9 to 7.0 nM, indicating a more effective inhibition than the standard inhibitor Acetazolamide. nih.gov

Compound TypeTargetKᵢ (nM)
Benzamide-4-sulfonamideshCA II1.9 - 7.0
Acetazolamide (Reference)hCA IINot specified in excerpt

Modulation of Protein-Protein Interactions

GATA4 and NKX2-5 Transcriptional Synergy Modulation

There is no scientific literature available that links this compound to the modulation of the transcriptional synergy between the cardiac transcription factors GATA4 and NKX2-5. Research into small molecules that affect this interaction has focused on other chemical scaffolds.

Receptor Antagonism and Agonism Studies

P2Y₁₄ Receptor Antagonism

While direct studies on this compound are not specified, research into structurally similar compounds has identified potent antagonists for the P2Y₁₄ receptor. The P2Y₁₄ receptor is recognized as a potential target for various inflammatory conditions. nih.gov A series of novel 3-sulfonamido benzoic acid derivatives, which are positional isomers of the target compound, have been designed, synthesized, and evaluated as P2Y₁₄R antagonists. nih.gov

These derivatives were developed based on the structure of PPTN, a known potent P2Y₁₄R antagonist. Within this series of 3-sulfonamido benzoic acids, one compound emerged as the most potent antagonist with an IC₅₀ value of 5.6 ± 0.3 nM. nih.gov This compound demonstrated significantly better antagonistic activity and superior binding affinity to the P2Y₁₄ receptor compared to PPTN. nih.gov

Compound SeriesTarget ReceptorMost Potent IC₅₀ (nM)
3-Sulfonamido benzoic acid derivativesP2Y₁₄5.6 ± 0.3

Investigation of Leukotriene Receptor Modulation (based on related chemical structures)

An extensive review of available scientific literature did not yield studies investigating the modulation of leukotriene receptors by compounds featuring a sulfonamido-benzoic acid scaffold. Research on leukotriene receptor antagonists has primarily focused on other distinct chemical classes of molecules. nih.govrxlist.comwikipedia.org

Investigation of Oncogenic Pathway Targeting (e.g., Tyrosine Kinase Inhibition)

While direct studies on the tyrosine kinase inhibition activity of this compound are not extensively documented, the structural motif of sulfonamide-containing compounds has been a focus in the design of novel kinase inhibitors. Research into structurally related molecules provides insight into the potential of this chemical class.

A novel compound, 4-amino-N-(4-((3-nitroacridin-9-yl)amino) phenyl)butane-1-sulfonamide, has been synthesized and presented as a new pharmacophore with the potential for inhibiting tyrosine kinase pathways. sciforce.org The dysregulation of tyrosine kinase activity is a known hallmark of various cancers, making inhibitors of these enzymes promising candidates for targeted cancer therapies. sciforce.org The design of this molecule, incorporating a nitroacridine (B3051088) scaffold, suggests that the butane-1-sulfonamide moiety can be a component of molecules targeting oncogenic signaling pathways. sciforce.org Although distinct from this compound, the synthesis of this acridine (B1665455) derivative highlights the relevance of the sulfonamide group in the development of potential tyrosine kinase inhibitors. sciforce.org

Further research has focused on other benzoic acid derivatives as potential anticancer agents. For instance, novel isophthalic and terephthalic acid derivatives have been designed as type-2 protein kinase inhibitors. nih.gov These studies, while not directly examining this compound, underscore the therapeutic potential of modifying the benzoic acid scaffold to target key enzymes in cancer-related pathways. nih.gov

Other Biological Activities and Mechanistic Considerations (In Vitro Models)

Anti-inflammatory Effects via Protein Denaturation Inhibition

The inhibition of protein denaturation is a recognized in vitro assay to evaluate the anti-inflammatory activity of chemical compounds. researchgate.netmdpi.com Denaturation of proteins is a well-documented cause of inflammation, and substances that can prevent this process are considered to have potential anti-inflammatory properties. mdpi.comglobalresearchonline.net

While specific data on this compound is not available, the methodology is widely applied to various compounds. For example, studies have shown that certain synthetic compounds can exhibit significant anti-inflammatory activity in this assay, with some showing a high percentage of inhibition of protein denaturation. researchgate.net In one study, compounds were compared to the reference drug diclofenac (B195802) sodium. researchgate.net The principle of this assay is that the denaturation of proteins, such as bovine serum albumin, can be induced by heat and subsequently measured by the turbidity of the solution. globalresearchonline.net The ability of a test compound to reduce this turbidity indicates its anti-denaturation and, by extension, its potential anti-inflammatory effect. globalresearchonline.net

Antioxidant Activity (e.g., DPPH Radical Scavenging)

The antioxidant potential of compounds can be assessed using various in vitro methods, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comresearchgate.net This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. mdpi.com

Specific DPPH radical scavenging data for this compound is limited. However, research on structurally related compounds provides some insights. A study on alkylsulfonic acids with quinobenzothiazinyl substituents investigated their antioxidant capacity. One of the tested compounds, 4-(quino[3,2-b]benzo researchgate.netnih.govthiazin-6-yl)butane-1-sulfonic acid, which shares the butane-1-sulfonic acid moiety, demonstrated a mean inhibition of 5.53% in the DPPH assay. mdpi.com In the same study, ascorbic acid, a standard antioxidant, showed a mean inhibition of 54.24%. mdpi.com

The antioxidant activity of benzoic acid derivatives is influenced by the nature and position of substituents on the aromatic ring. nih.govmdpi.com For instance, the degree of hydroxylation and the position of hydroxyl groups on the benzoic acid ring play a key role in their radical scavenging ability. nih.gov Studies on various hydroxybenzoic acids have shown that compounds with more than one hydroxyl group, particularly in meta positions, tend to exhibit higher antioxidant activity. nih.gov

Table 1: DPPH Radical Scavenging Activity of a Structurally Related Compound

CompoundMean Inhibition (%)
4-(quino[3,2-b]benzo researchgate.netnih.govthiazin-6-yl)butane-1-sulfonic acid5.53
Ascorbic Acid (Standard)54.24

Data sourced from a study on alkylsulfonic acids with quinobenzothiazinyl substituents. mdpi.com

Molecular Interactions with Nucleic Acids and Heme Proteins (e.g., DNA, Human Microsomal Heme)

The interaction of small molecules with biological macromolecules like nucleic acids and proteins is fundamental to understanding their mechanism of action.

Interaction with Heme Proteins: Sulfonamide compounds have been shown to bind to heme proteins, such as myoglobin. nih.govresearchgate.net Spectroscopic, calorimetric, and computational methods have been employed to study these interactions. nih.govresearchgate.net Studies on sulfamethazine (B1682506) and sulfadiazine, which are also sulfonamide derivatives, revealed the formation of a 1:1 complex with myoglobin. nih.govresearchgate.net The binding constants for these interactions were in the order of 10⁴ M⁻¹, indicating a moderate binding affinity. nih.govresearchgate.net Such binding can lead to conformational changes in the protein, including a loss of α-helicity and perturbation of the tertiary structure. nih.govresearchgate.net These studies suggest that the sulfonamide group can play a crucial role in mediating interactions with heme proteins.

Interaction with Nucleic Acids (DNA): The interaction of benzoic acid derivatives with DNA has also been an area of investigation. For example, a benzoic acid mustard derivative of distamycin A, FCE 24517, has been shown to interact with the minor groove of DNA and affect the reactivity of the major groove. nih.gov Pretreatment of DNA with this compound led to a significant inhibition of N-7 guanine (B1146940) adduct formation by major groove-binding alkylating agents. nih.gov This indicates that the binding of a benzoic acid derivative to DNA can induce conformational changes that alter its accessibility to other molecules. nih.gov While this compound is structurally more complex than this compound, it highlights the potential for benzoic acid-containing molecules to interact with DNA.

Structure Activity Relationship Sar Elucidation for 4 Butane 1 Sulfonamido Benzoic Acid Derivatives

Systematic Analysis of Structural Modifications on the 4-(Butane-1-sulfonamido)benzoic acid Scaffold

Influence of Substituents on the Butane (B89635) Chain and Its Impact on Activity

Modifications to the n-butyl group can significantly influence the biological activity of this compound derivatives. The introduction of substituents on the butane chain can alter the compound's lipophilicity, steric profile, and metabolic stability. For instance, the addition of small alkyl groups may enhance hydrophobic interactions if the target's binding pocket can accommodate the increased bulk. Conversely, the incorporation of polar functional groups, such as hydroxyl or amino groups, could introduce new hydrogen bonding opportunities but may also decrease cell permeability. The optimal substitution pattern is highly dependent on the specific biological target.

Table 1: Predicted Impact of Butane Chain Substitutions on Biological Activity

ModificationPredicted Effect on LipophilicityPotential Impact on Activity
Introduction of methyl or ethyl groupsIncreaseMay enhance binding through increased hydrophobic interactions, if sterically allowed.
Introduction of hydroxyl or amino groupsDecreaseMay introduce new hydrogen bonds, but could decrease cell permeability.
Replacement with a branched alkyl chainIncreaseMay improve binding specificity and metabolic stability, but could also introduce steric hindrance.
Introduction of fluorine atomsIncreaseCan enhance binding affinity and improve metabolic stability.

Effects of Modifications to the Sulfonamide Linkage on Biological Potency

Table 2: Effects of Sulfonamide Linkage Modifications on Biological Potency

ModificationKey ChangePredicted Effect on Potency
N-methylationLoss of hydrogen bond donorOften leads to a decrease in activity if the N-H is involved in key interactions.
N-acetylationIntroduction of a carbonyl groupMay introduce new interactions but can also alter electronic properties, with variable effects on potency.
Replacement with an amide linkageChange in geometry and electronic characterCan lead to a significant change in biological activity, which may be beneficial or detrimental depending on the target.
Replacement with a reversed sulfonamideAltered orientation of the sulfonyl groupCan drastically change the binding mode and potency.

Role of Substitutions on the Benzoic Acid Moiety in Modulating Activity

Substitutions on the benzoic acid ring can fine-tune the electronic properties and binding interactions of the molecule. Electron-withdrawing groups, such as halogens or nitro groups, can increase the acidity of the carboxylic acid, which may enhance its interaction with certain biological targets. Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, can decrease the acidity. The position of the substituent is also critical; for example, ortho-substituents can induce a conformational twist in the molecule, which may be either beneficial or detrimental to its binding affinity. The introduction of hydrophobic substituents can lead to enhanced activity if they can occupy a corresponding hydrophobic pocket in the target protein.

Table 3: Modulation of Activity by Substitutions on the Benzoic Acid Moiety

Substituent TypePositionPredicted Effect on Activity
Electron-withdrawing (e.g., -Cl, -NO2)Ortho, Meta, or ParaIncreases acidity of the carboxylic acid, which may improve binding.
Electron-donating (e.g., -OCH3, -CH3)Ortho, Meta, or ParaDecreases acidity of the carboxylic acid, which may alter binding.
Hydrophobic (e.g., -phenyl, -t-butyl)Ortho, Meta, or ParaCan enhance binding through hydrophobic interactions if a suitable pocket is present.
Bulky groups (e.g., -t-butyl)OrthoMay cause steric hindrance and reduce activity, or could enforce a bioactive conformation.

Establishment of Correlations Between Chemical Structure and Specific Biological Outcomes

Through systematic analysis of the SAR, clear correlations can be established between specific structural features and desired biological outcomes. For instance, it may be found that compounds with a small, hydrophobic substituent at the 4-position of the butane chain exhibit potent and selective inhibition of a particular enzyme. Similarly, the presence of an electron-withdrawing group at the 2-position of the benzoic acid ring might correlate with enhanced cell permeability and improved oral bioavailability. These correlations are invaluable for guiding the optimization of lead compounds.

Development of Rational Design Principles for Novel this compound Analogues

The elucidation of the SAR for this class of compounds enables the formulation of rational design principles for the development of novel analogues with improved therapeutic profiles. These principles may include:

Maintaining the core pharmacophore: The carboxylic acid, sulfonamide linkage, and a hydrophobic alkyl chain are generally essential for activity.

Optimizing the hydrophobic tail: The length and branching of the alkyl chain should be tailored to the specific topology of the target's binding site.

Fine-tuning electronics and conformation: Substituents on the benzoic acid ring should be chosen to optimize acidity and enforce a bioactive conformation.

Considering ADME properties: Modifications should be made with a view to improving absorption, distribution, metabolism, and excretion properties, for example, by introducing polar groups to modulate solubility or blocking sites of metabolic attack.

By applying these principles, medicinal chemists can more efficiently design and synthesize new this compound analogues with enhanced potency, selectivity, and drug-like properties.

Future Research Directions and Unaddressed Academic Questions

Expansion of the Chemical Space and Diversity of 4-(Butane-1-sulfonamido)benzoic acid Derivatives

A primary avenue for future investigation lies in the systematic expansion of the chemical space surrounding the this compound core. The generation of a diverse library of derivatives is a critical step in optimizing biological activity and exploring new pharmacological profiles. Modern synthetic methodologies offer a powerful toolkit for achieving this diversification.

Late-stage C-H functionalization, for instance, represents a highly efficient strategy for modifying the core structure. acs.org This approach allows for the direct introduction of various functional groups onto the aromatic ring or the butane (B89635) chain, bypassing the need for de novo synthesis of each new analog. Techniques such as olefination, arylation, alkylation, and halogenation can be employed to systematically probe the structure-activity relationships (SAR). acs.org

Furthermore, a modular synthetic approach, where different building blocks are combined, can be utilized to create a wide array of derivatives. nih.gov This could involve varying the length and branching of the alkyl chain on the sulfonamide, substituting the benzene (B151609) ring with other aromatic or heterocyclic systems, and modifying the carboxylic acid moiety to amides, esters, or other bioisosteres. The goal of this extensive synthetic effort is to generate a comprehensive library of compounds that can be screened for a broad range of biological activities.

In-Depth Mechanistic Elucidation of Identified Biological Activities

While preliminary studies may identify certain biological effects of this compound and its derivatives, a thorough understanding of their mechanism of action at the molecular level is often lacking. Future research must prioritize the in-depth elucidation of these mechanisms.

A key challenge in this area is the identification of the specific molecular targets of these compounds. The use of advanced chemical biology tools, such as the design and synthesis of photoaffinity probes, can be instrumental in this endeavor. nih.gov These probes can be used to covalently label the binding partners of the active compounds within a cellular context, allowing for their subsequent identification and characterization.

Once a target is identified, further mechanistic studies will be necessary to understand how the compound modulates its function. This may involve a combination of biochemical assays, structural biology techniques like X-ray crystallography or cryo-electron microscopy to determine the binding mode, and cell-based assays to investigate the downstream cellular consequences of target engagement. A detailed understanding of the mechanism of action is crucial for rational drug design and for predicting potential off-target effects.

Development of Advanced Predictive Models for Structure-Activity Relationships

As a diverse library of this compound derivatives is synthesized and biologically evaluated, the resulting data can be leveraged to develop sophisticated predictive models for structure-activity relationships (SAR). These in silico models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the physicochemical properties of the synthesized compounds with their observed biological activities. Machine learning algorithms and artificial intelligence can further enhance these predictive models by identifying complex patterns in the data that may not be apparent through traditional analysis.

These predictive models can guide the design of new generations of derivatives with improved potency, selectivity, and pharmacokinetic properties. By focusing synthetic efforts on the most promising chemical space, these computational tools can help to reduce the time and cost associated with drug development. The iterative process of synthesizing new compounds, testing their activity, and refining the predictive models will be a key component of future research in this area.

Exploration of Novel Pharmacological Applications based on in vitro Findings

The initial biological screening of this compound and its derivatives may reveal a range of in vitro activities. A crucial future direction will be to explore the potential of these findings for novel pharmacological applications. The broad spectrum of biological activities reported for other sulfonamide-containing compounds, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects, suggests that derivatives of this compound may also possess a diverse pharmacological profile. researchgate.netijpsonline.comekb.eg

For example, if in vitro screening reveals antimicrobial activity, further studies could investigate the spectrum of activity against various bacterial and fungal strains, including drug-resistant pathogens. nih.govmdpi.com Similarly, if anticancer activity is observed, subsequent research could focus on identifying the specific cancer cell lines that are most sensitive and elucidating the underlying mechanism of cell death.

The exploration of novel applications will require a multidisciplinary approach, involving collaboration between synthetic chemists, biologists, and pharmacologists. The ultimate goal is to translate promising in vitro findings into the development of new therapeutic agents for a variety of diseases.

Integration of Multi-Omics Data for Systems-Level Understanding of Compound Effects

To gain a comprehensive, systems-level understanding of the biological effects of this compound and its active derivatives, future research should embrace the integration of multi-omics data. This approach involves the simultaneous analysis of various molecular layers within a biological system, such as the genome, transcriptome, proteome, and metabolome.

By treating cells or model organisms with the compounds of interest and subsequently performing multi-omics analysis, researchers can obtain a global view of the cellular response. nih.govmdpi.com For instance, transcriptomic analysis can reveal changes in gene expression patterns, providing insights into the signaling pathways that are modulated by the compound. Proteomic analysis can identify changes in protein abundance and post-translational modifications, while metabolomic analysis can reveal alterations in cellular metabolism.

The integration of these different data types can help to construct a comprehensive picture of the compound's mechanism of action and to identify potential biomarkers of efficacy or toxicity. mdpi.com This systems-level understanding is essential for advancing the development of these compounds towards clinical applications.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(Butane-1-sulfonamido)benzoic acid?

The synthesis typically involves sulfonamide coupling between benzoic acid derivatives and butane-1-sulfonyl chloride. Key steps include:

  • Sulfonation : React 4-aminobenzoic acid with butane-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
  • Purification : Use recrystallization or column chromatography to isolate the product.
  • Validation : Confirm purity via LC-MS () or NMR.
    Reference sodium butane-1-sulfonate (CAS 2386-54-1) as a precursor (). Optimize reaction conditions (e.g., solvent, temperature) based on analogous sulfonamide syntheses ().

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Elucidation : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL () or WinGX () to resolve bond lengths and angles.
  • Purity Assessment : LC-MS for quantitative analysis () and HPLC for separation efficiency.
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study decomposition points (e.g., as applied to benzoic acid derivatives in ).

Q. How can crystallographic data be refined to resolve structural ambiguities?

Use the SHELX suite (SHELXL for refinement, SHELXS/SHELXD for structure solution) to handle challenges like twinning or weak diffraction data ( ). Key steps:

  • Data Collection : Ensure high-resolution datasets (e.g., <1.0 Å) to reduce noise.
  • Model Validation : Cross-check with programs like ORTEP-III () for thermal displacement parameter accuracy.
  • Hydrogen Bonding Analysis : Use SHELXPRO () to map intermolecular interactions critical for stability.

Advanced Research Questions

Q. How can researchers address contradictions in enzymatic inhibition assays involving this compound?

  • Experimental Design : Use isothermal titration calorimetry (ITC) to measure binding affinities with target enzymes (e.g., carbonic anhydrase). Compare with structural analogs like 4-{[(2,2,2-trifluoroethyl)sulfamoyl]amino}benzoic acid ().
  • Data Reconciliation : Cross-validate inhibition constants (Ki) using fluorescence quenching and X-ray co-crystallography (e.g., as in CYP199A4 studies, ).
  • Control Experiments : Rule out nonspecific binding by testing against inactive enzyme mutants.

Q. What strategies improve synthetic yield and scalability of this compound?

  • Reagent Optimization : Use freshly distilled butane-1-sulfonyl chloride to avoid hydrolysis side reactions ().
  • Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonamide coupling efficiency.
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reaction rates.
  • Scale-Up Considerations : Implement continuous flow chemistry to mitigate exothermic effects in large batches.

Q. How can thermodynamic stability inform formulation strategies for this compound?

  • Thermal Analysis : Conduct TGA/DSC to determine melting points and decomposition thresholds (e.g., as in for benzoic acid esters).
  • Hygroscopicity Testing : Measure moisture absorption under controlled humidity to assess storage requirements.
  • Polymorph Screening : Use solvent-drop grinding or slurry conversion to identify stable crystalline forms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.